4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a tetrahydropyridine ring, which is further stabilized by hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the tetrahydropyridine ring. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride, which help in the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenylhydrazine hydrochloride
- 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
Uniqueness
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tetrahydropyridine ring and dichlorophenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H12Cl3N |
---|---|
Molecular Weight |
264.6 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C11H11Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h1,5-7,14H,2-4H2;1H |
InChI Key |
MUCHEBSNIBVNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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